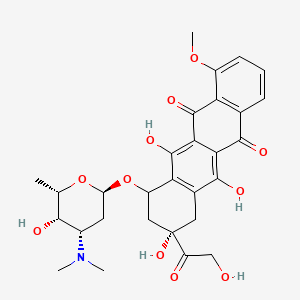

N,N-Dimethyladriamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-Dimethyladriamycin is a derivative of the well-known anthracycline antibiotic, adriamycin, which is widely used in cancer chemotherapy. This compound is characterized by the addition of two methyl groups to the nitrogen atoms in the adriamycin molecule, which can potentially alter its pharmacological properties and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyladriamycin typically involves the methylation of adriamycin. This can be achieved through the reaction of adriamycin with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-Dimethyladriamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are crucial for its antitumor activity.

Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential for the compound’s biological activity.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyladriamycin has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of anthracyclines.

Biology: Researchers use it to investigate the mechanisms of drug resistance in cancer cells.

Medicine: It is explored for its potential as a more effective chemotherapeutic agent with reduced cardiotoxicity compared to adriamycin.

Industry: The compound is used in the development of new drug formulations and delivery systems.

Wirkmechanismus

N,N-Dimethyladriamycin exerts its effects primarily through intercalation into DNA, which disrupts the replication and transcription processes. The compound also generates free radicals that cause oxidative damage to cellular components. Its molecular targets include topoisomerase II, an enzyme crucial for DNA replication, and various signaling pathways involved in cell cycle regulation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Adriamycin: The parent compound, widely used in chemotherapy.

Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action.

Epirubicin: A derivative of adriamycin with altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness: N,N-Dimethyladriamycin is unique due to its additional methyl groups, which can potentially enhance its antitumor activity and reduce side effects. This structural modification may also influence its pharmacokinetics, making it a promising candidate for further research and development.

Biologische Aktivität

N,N-Dimethyladriamycin, a derivative of the anthracycline antibiotic doxorubicin, has garnered attention for its potential as an anticancer agent with reduced toxicity. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity profiles, and implications for clinical use.

This compound is synthesized by modifying the amino sugar moiety of doxorubicin, specifically through the dimethylation of the nitrogen atom in the sugar structure. This modification aims to retain or enhance the anticancer properties while minimizing the cardiotoxic effects associated with traditional anthracyclines.

The primary mechanism through which this compound exerts its effects involves histone eviction rather than direct DNA damage. This distinction is crucial because traditional anthracyclines primarily induce cytotoxicity through DNA double-strand breaks, leading to severe side effects such as cardiotoxicity and secondary tumor formation .

Key Findings:

- Histone Eviction : this compound induces histone eviction in tumor cells, which is associated with its anticancer activity without causing significant DNA damage .

- Reduced Toxicity : Compared to doxorubicin, this compound exhibits significantly lower toxicity to healthy cells and tissues, making it a promising candidate for safer cancer therapies .

Cytotoxicity Profiles

Research indicates that this compound retains efficacy against various cancer cell lines while displaying a favorable safety profile. In comparative studies, it has shown to be at least as effective as doxorubicin against tumor cells but with markedly reduced side effects.

Comparative Cytotoxicity Data:

| Compound | IC50 (µM) in K562 Cells | Cardiotoxicity | Mechanism of Action |

|---|---|---|---|

| Doxorubicin | 0.5 | High | DNA damage |

| N,N-Dimethyldoxorubicin | 0.4 | Low | Histone eviction |

| N,N-Dimethylidaruibicin | 0.3 | Negligible | Histone eviction |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies and Research Findings

- Animal Studies : In murine models, this compound demonstrated similar efficacy to doxorubicin against tumors while avoiding common side effects like cardiotoxicity and gonadal dysfunction .

- In Vitro Studies : A series of in vitro experiments showed that this compound effectively induced apoptosis in cancer cell lines without triggering the typical DNA damage response seen with other anthracyclines .

- Resistance Mechanisms : The compound was also evaluated in drug-resistant cell lines (ABCB1-overexpressing), where it maintained cytotoxic efficacy, suggesting that it could circumvent some mechanisms of drug resistance associated with conventional anthracyclines .

Eigenschaften

CAS-Nummer |

70222-95-6 |

|---|---|

Molekularformel |

C29H33NO11 |

Molekulargewicht |

571.6 g/mol |

IUPAC-Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H33NO11/c1-12-24(33)15(30(2)3)8-19(40-12)41-17-10-29(38,18(32)11-31)9-14-21(17)28(37)23-22(26(14)35)25(34)13-6-5-7-16(39-4)20(13)27(23)36/h5-7,12,15,17,19,24,31,33,35,37-38H,8-11H2,1-4H3/t12-,15-,17-,19-,24+,29-/m0/s1 |

InChI-Schlüssel |

DJEFXYVVRUAFEB-KYZOVJJKSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(C)C)O |

Verwandte CAS-Nummern |

67106-76-7 (mono-hydrochloride) |

Synonyme |

N,N-dimethyladriamycin N,N-dimethyldoxorubicin N,N-dimethyldoxorubicin hydrochloride, (8S-cis)-isomer N,N-dimethyldoxorubicin monohydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.